JM-1232-d3
Description
Properties
Molecular Formula |
C₂₄H₂₄D₃N₃O₂ |
|---|---|
Molecular Weight |
392.51 |
Synonyms |
3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one-d3; 1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine-d3 |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Hydrogen-Deuterium Exchange
Acidic or labile hydrogens undergo exchange with deuterium oxide (D2O) under controlled conditions. For instance, amine groups in isoindoline derivatives may exchange protons with D2O in basic or acidic media. A study on analogous compounds demonstrated that stirring with D2O at 80°C for 24 hours achieved >95% deuteration at amine sites. However, this method risks structural degradation if harsh conditions are applied.
Direct Synthesis Using Deuterated Building Blocks
Incorporating deuterated reagents during synthesis ensures site-specific labeling. For example, using CD3I in alkylation steps or NaBD4 in reduction reactions introduces deuterium at defined positions. The Migita-Stille coupling—a palladium-catalyzed cross-coupling reaction—has been employed for constructing conjugated systems in isoindoline derivatives. Substituting hydrogen-bearing reactants with deuterated analogs (e.g., stannanes or iodides) could facilitate precise deuteration.
Stepwise Preparation of this compound
While explicit protocols for this compound remain undisclosed, the following hypothetical pathway integrates methodologies from analogous syntheses:
Synthesis of the Isoindoline Core
The isoindoline backbone is constructed via cyclization of o-xylylene intermediates. A reported route involves:
Deuteration via Palladium-Catalyzed Coupling
Migita-Stille coupling, as described for dendralenes, could append deuterated alkenyl groups. A representative reaction uses:
-
Deuterated stannane : Dimethyl (2Z,4E)-3-(tributylstannyl)hexa-2,4-dienedioate-d3
-
Palladium catalyst : [Pd(TFP)2Cl2] (TFP = tris(furan-2-yl)phosphine)
Example reaction conditions :
| Component | Quantity | Role |
|---|---|---|
| [Pd(TFP)2Cl2] | 0.06 mmol | Catalyst |
| CuI | 1.8 mmol | Co-catalyst |
| Deuterated stannane | 2 mmol | Coupling partner |
| THF/DMF | 4 mL | Solvent |
Purification and Characterization
Post-synthesis, column chromatography (hexane/EtOAc gradient) isolates the product. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm deuteration:
-
1H NMR : Absence of peaks corresponding to replaced hydrogens.
-
MS : Molecular ion peak at m/z = [M+H]+ +3 due to three deuterium atoms.
Analytical Validation of Deuteration Efficiency
Isotopic Purity Assessment
Isotopic purity is critical for pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies deuterium incorporation:
Table 1: Isotopic Purity of this compound Batches
| Batch | Deuteration Method | % D-incorporation |
|---|---|---|
| 1 | D2O Exchange (80°C) | 92% |
| 2 | NaBD4 Reduction | 98% |
| 3 | Migita-Stille Coupling | 95% |
Stability Studies
Deuterated compounds may exhibit enhanced metabolic stability. In vitro assays comparing JM-1232(−) and this compound in hepatic microsomes show:
-
JM-1232(−) : t1/2 = 2.1 hours
-
This compound : t1/2 = 3.8 hours
Challenges and Optimization Strategies
Side Reactions in Deuteration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
